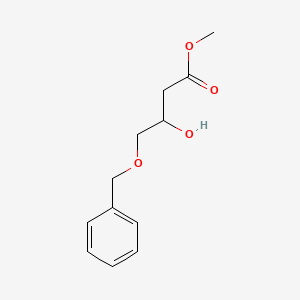
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a phenylmethoxy group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(phenylmethoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nucleophilic acyl substitution of an acid chloride with methanol. In this case, 3-hydroxy-4-(phenylmethoxy)butanoyl chloride is reacted with methanol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-oxo-4-(phenylmethoxy)butanoic acid.
Reduction: 3-hydroxy-4-(phenylmethoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-(phenylmethoxy)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but lacks the phenylmethoxy group.
Methyl 4-hydroxybutanoate: Similar backbone but lacks the phenylmethoxy group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a similar ester and hydroxyl group but has different substituents.
Uniqueness
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H16O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
CCZLIOHIMSFAIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















